molecular formula C17H14FN3O3S B2848092 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851865-17-3

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2848092
CAS No.: 851865-17-3
M. Wt: 359.38
InChI Key: XPTKNIKYWDLOMA-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylsulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the core imidazole structure. The process may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives, which can be introduced via nucleophilic substitution reactions.

    Attachment of the Methylsulfanyl Group: This can be done using thiol reagents under mild conditions to avoid unwanted side reactions.

    Incorporation of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group may participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-13-5-3-4-12(10-13)11-25-17-19-8-9-20(17)16(22)14-6-1-2-7-15(14)21(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTKNIKYWDLOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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